1-Azido-3,3-dimethylbut-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
40168-86-3 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-azido-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3 |
InChI Key |
TVTROXZINCQRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN=[N+]=[N-] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Azido 3,3 Dimethylbut 1 Ene and Its Core Structural Elements
Reactivity Patterns of the Azide (B81097) Functional Group
The azide moiety is a cornerstone of "click chemistry" and a precursor to highly reactive nitrogen species. Its reactivity in 1-azido-3,3-dimethylbut-1-ene is modulated by the electronic effects of the vinyl group and the steric hindrance imposed by the tert-butyl substituent.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful class of reactions for the synthesis of five-membered heterocycles. The azide group serves as a 1,3-dipole, reacting with various dipolarophiles.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is not significantly affected by the steric and electronic properties of the groups attached to the azide and alkyne, and primary, secondary, and even tertiary azides generally react well. nih.gov The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govijrpc.com The rate of CuAAC can be significantly accelerated compared to the uncatalyzed thermal process. nih.gov
While the reaction is generally tolerant of steric hindrance, the bulky tert-butyl group in this compound can influence the reaction kinetics. The reaction proceeds, but may require slightly elevated temperatures or longer reaction times compared to less hindered azides.
Table 1: Representative Conditions for CuAAC Reactions
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | Room Temp. | >95 |
| tert-Butyl Azide | p-Tolylacetylene | Cu(I) | Various | Not specified | Not specified |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This reaction is also tolerant of a wide range of functional groups. organic-chemistry.orgacs.org The most common catalysts are ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand. chalmers.senih.gov The mechanism is believed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov
For sterically hindered azides like this compound, the regioselectivity of RuAAC can be affected. researchgate.net While RuAAC typically favors the 1,5-isomer, significant steric hindrance on the azide can lead to the formation of the 1,4-isomer or a mixture of regioisomers. researchgate.net In some cases, reactions with sterically demanding azides may require higher catalyst loading or longer reaction times to achieve good conversion. chalmers.seacs.org
Table 2: Influence of Steric Hindrance on RuAAC Regioselectivity
| Azide | Alkyne | Catalyst | Regioisomeric Ratio (1,5- : 1,4-) |
|---|---|---|---|
| Primary Alkyl Azide | Terminal Alkyne | CpRuCl(PPh₃)₂ | Predominantly 1,5- |
| Tertiary Alkyl Azide | Terminal Alkyne | CpRuCl(PPh₃)₂ | Less reactive, lower yields |
Note: This table illustrates general trends in RuAAC reactions with sterically hindered azides.
The rate of 1,3-dipolar cycloadditions can be significantly enhanced through strain and electronic tuning of the reactants. Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes cycloalkynes, where ring strain provides the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cnnih.gov This makes SPAAC particularly useful for biological applications. magtech.com.cn
Electronic tuning involves modifying the electronic properties of the azide or the dipolarophile to lower the activation energy of the reaction. nih.govkuleuven.be Electron-withdrawing groups on the dipolarophile and electron-donating groups on the 1,3-dipole can accelerate the reaction. kuleuven.be In the case of this compound, the vinyl group acts as a weak electron-withdrawing group, which can influence its reactivity in cycloaddition reactions.
Reductive Transformations: Staudinger Reaction and Ligation
The Staudinger reaction provides a mild method for the reduction of azides to primary amines using phosphines, typically triphenylphosphine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide. wikipedia.orgalfa-chemistry.com The reaction is generally high-yielding and tolerates a wide variety of functional groups.
The Staudinger ligation is a modification of the Staudinger reaction that forms an amide bond. This reaction has become a powerful tool in chemical biology for the chemoselective ligation of biomolecules.
For this compound, the Staudinger reaction would be expected to proceed smoothly to yield the corresponding enamine, which would likely tautomerize to the more stable imine. The bulky tert-butyl group is not expected to significantly hinder the reaction with the phosphine.
Table 3: General Scheme of the Staudinger Reaction
| Reactant 1 | Reactant 2 | Intermediate | Product 1 | Product 2 |
|---|---|---|---|---|
| R-N₃ | R'₃P | R-N=PR'₃ | R-NH₂ | R'₃P=O |
Reactivity as a Nitrene Precursor
Vinyl azides can serve as precursors to highly reactive vinyl nitrenes upon thermolysis or photolysis, with the expulsion of dinitrogen gas. nih.govpurdue.edu The resulting nitrenes are highly reactive intermediates that can undergo a variety of transformations, including C-H insertion and aziridination of alkenes. nih.gov The formation of nitrenes is often the first step in the thermal and photochemical decomposition of organic azides. researchgate.net
The photolysis of vinyl azides can lead to the formation of 2H-azirines, which are strained three-membered rings. nih.gov The specific products formed can depend on the wavelength of light used and the reaction conditions. For this compound, photolysis or thermolysis would generate the corresponding vinyl nitrene, which could then undergo intramolecular reactions or react with other molecules in the system. The bulky tert-butyl group would likely influence the stability and subsequent reaction pathways of the generated nitrene.
Mechanistic Aspects of the Vinylic Moiety Reactivity (Derived from 3,3-Dimethylbut-1-ene)
Radical Reaction Pathways
The investigation of radical-mediated reactions involving vinyl azides, such as this compound, reveals a predominant pathway initiated by the addition of a radical species to the carbon-carbon double bond. This initial step is a key feature of the radical chemistry of vinyl azides and leads to the formation of a transient iminyl radical intermediate. nih.govnih.gov The general mechanism involves the attack of an external radical (R•) on the β-carbon of the vinyl azide, which results in the expulsion of dinitrogen (N₂) and the generation of an iminyl radical.
This iminyl radical is a versatile intermediate that can undergo several subsequent transformations, dictating the final product structure. Common pathways for the iminyl radical include:
Intramolecular Cyclization: If the molecule contains a suitable tethered functional group, the iminyl radical can undergo intramolecular cyclization to form various nitrogen-containing heterocyclic compounds. nih.gov
Hydrogen Atom Abstraction (HAT): The iminyl radical can abstract a hydrogen atom from the reaction medium or another molecule to yield an enamine or imine.
Intermolecular Trapping: The radical can be trapped by other species present in the reaction mixture.
The specific pathway followed depends on the reaction conditions, the structure of the vinyl azide, and the nature of the radical initiator. For instance, manganese(III) acetate (B1210297), Mn(OAc)₃, is a widely used one-electron oxidant capable of generating free radicals that subsequently add to vinyl azides to initiate these reaction cascades. nih.gov The formation of iminyl radicals from vinyl azides has been harnessed in the synthesis of a variety of molecular structures, including ketones and N-heterocycles. nih.govcmu.edu
| Radical Source/Initiator | Vinyl Azide Type | Key Intermediate | Major Product Class | Reference |
|---|---|---|---|---|
| Alkyl Halides (with Vitamin B12 catalyst) | α-Aryl vinyl azides | Iminyl Radical | Unsymmetrical Ketones | cmu.edu |
| Mn(OAc)₃ | Vinyl azides with tethered nucleophiles | Iminyl Radical | Cyclized Heterocyclic Amines | nih.gov |
| Tributyltin Hydride (Bu₃SnH) | α-Azido-β-keto esters | Stannylaminyl Radical | Amides and Lactams | |
| Photocatalyst (e.g., fac-Ir(ppy)₃) | Acyl oximes (precursors to iminyl radicals) | Iminyl Radical | Pyridines, Quinolines | nih.gov |
Steric Influences on Reactivity and Selectivity (e.g., hindered additions)
Steric effects, arising from the spatial arrangement of atoms, play a crucial role in determining the reactivity and selectivity of chemical reactions. wikipedia.org In the case of this compound, the presence of the bulky tert-butyl group introduces significant steric hindrance around the vinyl azide functionality. nih.gov Steric hindrance is the slowing of chemical reactions due to steric bulk and is a direct consequence of steric effects. wikipedia.org
The tert-butyl group, with its large spatial requirement, can physically obstruct the approach of attacking reagents, in this case, radical species, to the carbon-carbon double bond. This phenomenon, known as hindered addition, can lead to several observable consequences:
Decreased Reaction Rates: The activation energy for the radical addition may be increased due to steric repulsion between the incoming radical and the tert-butyl group in the transition state. This would result in a significantly slower reaction rate compared to less sterically congested vinyl azides. For example, the solvolysis of neopentyl bromide, which features a tert-butyl group adjacent to the reaction center, is 10⁷ times slower than that of methyl bromide under standard conditions, illustrating the profound impact of steric bulk.
Altered Regioselectivity: Radical addition to a vinyl group can, in principle, occur at either the α- or β-carbon. The large steric profile of the tert-butyl group at the β-position of this compound strongly disfavors the approach of a radical to that carbon. Consequently, radical addition would be overwhelmingly directed to the less hindered α-carbon, leading to high regioselectivity.
Suppression of Side Reactions: In some cases, steric hindrance can be exploited to control selectivity by slowing down or preventing unwanted side reactions. wikipedia.org For this compound, the bulky substituent may prevent oligomerization or polymerization pathways that can sometimes be observed with less substituted alkenes. Research on vitamin B12-catalyzed reactions has shown that steric constraints can render certain substrates unreactive; for example, secondary bromides failed to react under conditions where primary bromides were successful, an outcome attributed to steric hindrance. cmu.edu
| Substrate Comparison | Reaction Type | Observation | Attributed Cause | Reference |
|---|---|---|---|---|
| Neopentyl Bromide vs. Methyl Bromide | Solvolysis (SN2) | Neopentyl bromide reacts 10,000,000x slower. | Steric hindrance from the (CH₃)₃C group inhibiting nucleophilic attack. | |
| Secondary Alkyl Bromides vs. Primary Alkyl Bromides | Radical Alkylation of Vinyl Azides | Secondary bromides were unreactive. | Steric constraints preventing the reaction from proceeding. | cmu.edu |
| ortho-Substituted Styrenes | Photocatalyzed Azido-alkynylation | Reaction is well-tolerated, proceeding in high yield (>78%). | Steric hindrance on the aryl ring does not prevent the radical-polar crossover mechanism. | nih.gov |
| tert-Butyl substituted Cyclobutadiene vs. Parent Cyclobutadiene | Dimerization | The tert-butyl derivative is stable, while the parent compound readily dimerizes. | Steric protection by the bulky tert-butyl groups. | wikipedia.org |
Applications of 1 Azido 3,3 Dimethylbut 1 Ene in Advanced Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
Organic azides are well-established reagents for the synthesis of a diverse range of heterocyclic compounds. nih.gov The azide (B81097) functional group is a key component in cycloaddition reactions and other transformations that lead to the formation of stable ring structures containing nitrogen.
The construction of five-membered heterocyclic rings is a prominent application of organic azides. nih.govfrontiersin.org These structures are core components of many biologically active molecules and functional materials. frontiersin.org
Pyrazoles : The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.combeilstein-journals.org While direct synthesis from vinyl azides is less common, they can be precursors to intermediates that subsequently react to form the pyrazole ring. Multicomponent reactions are also a modern approach to creating substituted pyrazoles. nih.gov
Triazoles : 1,2,3-Triazoles are readily synthesized through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. organic-chemistry.orgscispace.com The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. orientjchem.orgnih.govmdpi.com Ruthenium-catalyzed versions can provide access to 1,5-disubstituted isomers. organic-chemistry.org
Pyrroles : Various methods exist for pyrrole synthesis using azide precursors. One approach involves the reaction of α-azidoketones with 1,3-dicarbonyl compounds, followed by a Staudinger-aza-Wittig reaction to form the pyrrole ring. researchgate.net Another strategy uses the condensation of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane. researchgate.net Three-component reactions involving α-hydroxyketones, anilines, and nitriles also provide a direct route to highly substituted pyrroles. nih.gov
Isoxazoles : Isoxazoles can be formed through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgresearchgate.net Alternatively, the reaction of hydroxylamine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones is a classic and effective method for synthesizing the isoxazole core. nih.govyoutube.com
Oxazoles : The synthesis of oxazoles can be achieved through various pathways, including the reaction of α-diazoketones with amides (a modification of the Van Leusen synthesis) or the cyclization of N-styrylbenzamides using hypervalent iodine reagents. organic-chemistry.orgnih.gov Copper-catalyzed oxidative cyclization of enamides also provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org
Thiazoles : The Hantzsch thiazole synthesis is a traditional method involving the reaction of α-haloketones with thioamides. nih.gov Modern variations include copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate, or the reaction of thioamides with alkynyl-benziodoxathiole dioxides. organic-chemistry.org Chemoenzymatic one-pot multicomponent strategies have also been developed for efficient thiazole synthesis. mdpi.com
Table 1: Synthetic Routes to Five-Membered Heterocycles Using Azide Precursors or Related Methods
| Heterocycle | General Synthetic Method | Key Reactants |
|---|---|---|
| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine |
| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azide, Alkyne, Copper Catalyst |
| Pyrrole | Staudinger-aza-Wittig Reaction | α-Azidoketone, 1,3-Dicarbonyl Dianion |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne |
| Oxazole | Van Leusen Synthesis / Cyclizations | Tosylmethylisocyanide (TosMIC), Aldehyde |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide |
Organic azides can also be employed in the synthesis of six-membered heterocyclic systems, which are prevalent in pharmaceuticals and natural products. nih.gov
Pyridines : Substituted pyridines can be prepared through cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which generates a 3-azatriene intermediate that undergoes electrocyclization and oxidation. nih.gov One-pot multicomponent reactions of 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source are also common. researchgate.net Another approach involves the C-H activation-driven reaction of imines and alkynes. nih.gov
Oxazines : 1,3-Oxazine derivatives are synthesized through Mannich-type reactions involving phenols, aldehydes, and primary amines. jcsp.org.pkijrpr.com These reactions lead to the formation of benzo-1,3-oxazines, which have noted biological activities. jcsp.org.pk The use of catalysts like gallium nitrate can facilitate the ring closure to form the oxazine structure. doi.org
Pyrimidines : While direct synthesis from vinyl azides is not a primary route, pyrimidine derivatives can be accessed from precursors that may be synthesized using azide chemistry. For instance, pyrimidine derivatives have been formed via the refluxing of cinnamoyl thiourea derivatives with sodium ethoxide. researchgate.net
The reactivity of the azide group is instrumental in constructing more complex fused and polycyclic systems. For example, intramolecular cycloaddition reactions involving an azide and an alkyne within the same molecule can lead to the formation of fused triazole systems. Similarly, pyrrole-based building blocks can be used to synthesize indolizines and pyrrolo[1,2-a]pyrazines. nih.gov The synthesis of 6,7-dihydro-1H-indol-4(5H)-ones from cyclohexane-1,3-diones and 2-azido-1,1-diethoxyethane demonstrates a pathway to indole-related structures. researchgate.net
Role as a Versatile Building Block in Complex Molecular Architectures
Beyond simple heterocycle formation, 1-Azido-3,3-dimethylbut-1-ene can be considered a versatile building block for constructing more elaborate molecular architectures. nih.gov The azide group can be transformed into other nitrogen-containing functionalities, allowing for stepwise chemical modifications. This modular approach is crucial in the synthesis of complex molecules like dendrimers or macrocycles, where precise control over the structure is required. nih.govmdpi.com The ability to introduce a nitrogen atom selectively makes vinyl azides useful in the synthesis of alkaloids, pharmaceutical agents, and other natural products. nih.gov
Materials Science Applications
The high nitrogen content and energetic nature of the azide group make its derivatives interesting for applications in materials science.
Compounds containing multiple azide or triazole functionalities are often investigated as high-energy materials. The decomposition of these molecules can release a significant amount of energy and nitrogen gas. While specific studies on this compound as a high-energy material precursor are not prominent, the azide functional group is a well-known energetic plasticizer and a component in the synthesis of energetic polymers and ionic liquids. The thermal decomposition of azides to release dinitrogen gas is the fundamental principle behind their energetic character.
Searches for the polymerization of "this compound," the synthesis of its corresponding polymer, and its broader applications in macromolecular chemistry did not yield any relevant results. The existing literature on related subjects, such as the chemistry of vinyl azides, primarily focuses on their utility in the synthesis of nitrogen-containing heterocyclic compounds rather than their application as monomers for polymerization. While there is extensive research on incorporating azide functionalities into polymers through methods like post-polymerization modification or the use of azide-containing initiators, this information does not pertain to the direct polymerization of "this compound."
Therefore, the specific subsections requested, including detailed research findings and data tables on the use of "this compound" as a monomer, cannot be provided.
Computational and Theoretical Chemistry Studies on 1 Azido 3,3 Dimethylbut 1 Ene
Electronic Structure Characterization
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly density functional theory (DFT), are adept at probing aspects such as molecular orbital energies and charge distribution.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For vinyl azides, the HOMO is typically a π-orbital associated with the C=C double bond and the azide (B81097) group, while the LUMO is often a π* antibonding orbital. The presence of the electron-donating tert-butyl group in 1-azido-3,3-dimethylbut-1-ene is expected to raise the energy of the HOMO compared to the unsubstituted vinyl azide, making it a better electron donor. Conversely, the LUMO energy might be less affected or slightly raised. This would likely result in a smaller HOMO-LUMO gap for this compound compared to vinyl azide, suggesting a higher reactivity.
Computational studies on related systems, such as tert-butyl substituted dithiophene oxides, have shown that the tert-butyl group can influence frontier orbital energies. While the specific values for this compound are not available, the table below presents calculated HOMO, LUMO, and energy gap values for the parent vinyl azide from a DFT study, which serves as a foundational reference.
Calculated Frontier Orbital Energies for Vinyl Azide
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The values presented are representative and can vary depending on the computational method and basis set used.
The distribution of electron density within a molecule is key to its polarity and intermolecular interactions. The azide group is inherently polar, and its attachment to the vinyl group in this compound creates a significant dipole moment. The dipole moment is a vector quantity that measures the separation of positive and negative charges in a molecule.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates, and thereby elucidating reaction mechanisms.
The thermal decomposition of vinyl azides is a well-studied reaction class computationally. For the parent vinyl azide, studies have shown that the decomposition can proceed through different pathways depending on the conformation of the vinyl azide (s-cis or s-trans). These pathways can lead to the formation of ketenimine or acetonitrile (B52724) via a 2H-azirine intermediate. rsc.org
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated by determining the energy of the transition state relative to the reactants. For the decomposition of the s-trans conformer of vinyl azide to 2H-azirine, a calculated activation energy is approximately 33.90 kcal/mol. rsc.org The subsequent rearrangement of 2H-azirine to acetonitrile has a higher activation barrier. rsc.org The decomposition of the s-cis conformer to ketenimine has a calculated activation energy of around 37.78 kcal/mol. rsc.org
The bulky tert-butyl group in this compound would likely influence the relative energies of the conformers and the transition states. Steric hindrance from the tert-butyl group could favor certain conformations and might raise the activation energies for decomposition compared to the unsubstituted vinyl azide.
Calculated Activation Energies for the Decomposition of Vinyl Azide rsc.org
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| s-trans-vinyl azide → 2H-azirine | 33.90 |
| s-cis-vinyl azide → Ketenimine | 37.78 |
Note: These values are for the parent vinyl azide and serve as a reference. The presence of a tert-butyl group would likely alter these energies.
Reactions of alkenes, including vinyl azides, can proceed through carbocationic or radical intermediates, particularly in the presence of electrophiles or radical initiators. The stability of these intermediates is a critical factor in determining the reaction pathway.
The tert-butyl group is known to be excellent at stabilizing an adjacent positive charge. If a reaction involving this compound were to proceed through a carbocation intermediate, the formation of a carbocation at the carbon atom bearing the tert-butyl group would be highly favored due to the positive inductive effect and hyperconjugation from the three methyl groups. However, the initial carbocation formed upon protonation of the double bond would be at the carbon bearing the azide group. This secondary carbocation could potentially rearrange via a hydride or methyl shift to form a more stable tertiary carbocation. Such rearrangements are common in systems that can lead to a more stable carbocationic center.
Similarly, the stability of any radical intermediates would also be influenced by the tert-butyl group. Tertiary radicals are more stable than secondary radicals, so a radical formed at the carbon atom attached to the tert-butyl group would be relatively stabilized.
Many reactions of substituted alkenes exhibit regio- and stereoselectivity, and computational methods can be used to predict these outcomes. For example, in addition reactions to the double bond of this compound, the regioselectivity will be governed by the electronic properties of the vinyl azide and the nature of the attacking reagent.
Theoretical calculations of the transition state energies for different possible pathways can reveal the most likely product. For instance, in a 1,3-dipolar cycloaddition reaction, the relative energies of the transition states leading to different regioisomers can be calculated to predict the observed product distribution. DFT calculations have been successfully used to predict the regioselectivity of 1,3-dipolar cycloadditions between vinyl sulfones and sugar azides by analyzing the distortion/interaction model of the transition states. acs.org A similar approach could be applied to reactions of this compound to predict its regioselective behavior. The steric bulk of the tert-butyl group would also play a significant role in directing the stereochemical outcome of reactions, favoring attack from the less hindered face of the molecule.
Conformational Analysis and Steric Hindrance Effects
Computational and theoretical chemistry studies provide crucial insights into the three-dimensional structure and energetic landscape of molecules. For this compound, a comprehensive understanding of its conformational preferences and the effects of steric hindrance is essential for predicting its reactivity and stability. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a theoretical analysis can be conducted based on foundational principles and studies of analogous vinyl azides.
The conformational landscape of this compound is primarily dictated by rotation around the single bond connecting the vinyl group to the tert-butyl group, as well as the orientation of the azido (B1232118) group relative to the vinyl backbone. The parent molecule, vinyl azide, has been the subject of computational studies, which reveal the existence of two primary planar conformers: the s-cis and s-trans forms. researchgate.netrsc.org These conformers are defined by the dihedral angle of the C=C-N=N linkage. The decomposition mechanisms of vinyl azide have been shown to be dependent on the initial conformation, with the s-cis conformer and s-trans conformer leading to different products. researchgate.netrsc.org
In the case of this compound, the presence of a bulky tert-butyl group at the C3 position introduces significant steric hindrance, which can be expected to heavily influence the conformational equilibrium. The tert-butyl group, with its three methyl groups, creates a sterically crowded environment that will likely disfavor certain conformations due to repulsive van der Waals interactions.
Specifically, the rotation around the C2-C3 bond will be highly restricted. The interactions between the hydrogen on C2 and the methyl groups of the tert-butyl moiety will create a significant rotational barrier. Furthermore, the size of the azido group, while linear, will also contribute to steric strain, particularly with the adjacent tert-butyl group. It is anticipated that the molecule will adopt a conformation that minimizes the steric clash between the large tert-butyl group and the azido group.
Theoretical calculations would be necessary to precisely quantify the energy differences between possible conformers and the rotational barriers. Such calculations would typically involve geometry optimization of various starting conformations to find the local and global energy minima on the potential energy surface. Methods like Density Functional Theory (DFT) are commonly employed for such conformational analyses. researchgate.net
The steric hindrance imposed by the tert-butyl group is also expected to affect the planarity of the vinyl azide portion of the molecule. In the parent vinyl azide, the C=C-N3 fragment is largely planar. However, in this compound, steric repulsion may cause a slight twisting of the azido group out of the plane of the double bond to alleviate strain.
The following table summarizes the anticipated effects of the tert-butyl group on the conformational properties of this compound, based on general principles of steric hindrance.
| Conformational Parameter | Expected Effect of the Tert-Butyl Group | Rationale |
| C2-C3 Rotational Barrier | High | Significant steric repulsion between the vinyl group and the bulky tert-butyl group restricts free rotation. |
| Preferred Conformation | Staggered conformation that minimizes interaction between the azido group and the tert-butyl group. | To alleviate steric strain and achieve a lower energy state. |
| Planarity of Vinyl Azide Moiety | Potential for slight deviation from planarity. | Twisting may occur to reduce steric clash between the azido and tert-butyl groups. |
| Relative Stability of s-cis vs. s-trans like conformers | Likely favors a conformation where the azido group is directed away from the tert-butyl group. | Minimization of repulsive van der Waals forces. |
It is important to note that these are qualitative predictions based on chemical principles. Detailed computational studies would be required to provide quantitative data on dihedral angles, energy barriers, and the relative populations of different conformers at thermal equilibrium. Such studies would provide a more definitive understanding of the conformational landscape of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-azido-3,3-dimethylbut-1-ene, and what safety precautions are critical during synthesis?
- Methodology : The compound can be synthesized via hypervalent iodine-mediated azidation of alkenes, as demonstrated in the preparation of structurally similar azides (e.g., 1-azido-3,3-dimethyl-3-(1H)-1,2-benziodoxole). Key steps include controlled temperature conditions (0–25°C) and inert atmosphere (N₂) to minimize side reactions . Safety protocols must address its explosive potential: differential scanning calorimetry (DSC) is essential to assess thermal stability, and small-scale reactions (<100 mg) are advised to mitigate detonation risks .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic alkene protons (δ 4.8–5.2 ppm) and azide signals (no direct proton but inferred via IR).
- IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹ (N₃ stretch) .
- HRMS : Validate molecular weight (C₆H₁₁N₃, 125.18 g/mol) and isotopic patterns .
Q. What are the primary stability concerns for this compound under storage conditions?
- Methodology : Stability testing should include:
- Thermal Analysis : DSC to detect exothermic decomposition events .
- Light Sensitivity : Store in amber vials at –20°C under inert gas.
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may accelerate degradation; use hexane or diethyl ether for dilution .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in transition-metal-catalyzed reactions?
- Methodology : Kinetic studies using Grubbs catalysts (e.g., G1) reveal poor reactivity in olefin metathesis due to steric hindrance from the 3,3-dimethyl groups. Compare turnover frequencies (TOFs) with less hindered alkenes (e.g., 1-hexene) to quantify steric effects. Reaction monitoring via GC-MS or in situ IR is recommended .
Q. What strategies can resolve contradictions in reported catalytic outcomes involving this compound?
- Methodology : If divergent results arise (e.g., variable yields in azide-alkyne cycloadditions), consider:
- Solvent Effects : Test polarity (e.g., toluene vs. THF) to optimize dipole interactions.
- Catalyst Screening : Evaluate Cu(I), Ru(II), or strain-promoted systems for click chemistry.
- Kinetic vs. Thermodynamic Control : Use low-temperature conditions (<0°C) to favor kinetic products .
Q. Can computational modeling predict regioselectivity in azide-derived reactions of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for reactions like Huisgen cycloadditions. Compare activation energies for competing pathways (e.g., 1,2- vs. 1,3-dipolar additions). Validate models with experimental regioselectivity ratios from HPLC or NMR .
Q. How does hyperconjugation affect the alkene stability of this compound compared to analogues?
- Methodology : Analyze stability via:
- Heat of Hydrogenation : Compare ΔH values (experimental or computed) with less substituted alkenes.
- Substituent Effects : Use Hammett σ constants to quantify electron-withdrawing/donating impacts of the azide group .
Data Analysis and Presentation Guidelines
- Tables : Include comparative data on reaction yields, TOFs, or thermal stability (e.g., DSC onset temperatures).
- Figures : Use reaction coordinate diagrams for computational studies or kinetic plots (e.g., time vs. conversion).
- Statistical Validation : Apply t-tests or ANOVA for replicate experiments; report confidence intervals (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
